Dimethyl gamboginate
Description
Dimethyl gamboginate (DMG) is a synthetic ester derivative of gambogic acid, a natural xanthonoid isolated from Garcinia species. Structurally, DMG features a caged xanthone core modified with two methyl ester groups, which enhance its stability and bioavailability compared to its parent compound . DMG is primarily studied for its anticancer properties, leveraging its ability to inhibit key signaling pathways such as PI3K/AKT and induce apoptosis in tumor cells. Its synthesis typically involves methylation of gambogic acid using dimethyl sulfate or methyl halides under controlled conditions .
Properties
Molecular Formula |
C40H49ClO8 |
|---|---|
Molecular Weight |
693.3 g/mol |
IUPAC Name |
methyl (Z)-4-[5-(3-chloro-3-methylbutyl)-14-methoxy-8,23,23-trimethyl-16,20-dioxo-11-propan-2-ylidene-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoate |
InChI |
InChI=1S/C40H49ClO8/c1-20(2)23-13-15-38(8)19-25(23)28-31(47-38)24(12-14-36(4,5)41)32-29(33(28)45-9)30(42)26-17-22-18-27-37(6,7)49-39(34(22)43,40(26,27)48-32)16-11-21(3)35(44)46-10/h11,17,22,25,27H,12-16,18-19H2,1-10H3/b21-11- |
InChI Key |
HNUNXJBYZLFJED-NHDPSOOVSA-N |
Isomeric SMILES |
CC(=C1CCC2(CC1C3=C(C4=C(C(=C3O2)CCC(C)(C)Cl)OC56C7CC(C=C5C4=O)C(=O)C6(OC7(C)C)C/C=C(/C)\C(=O)OC)OC)C)C |
Canonical SMILES |
CC(=C1CCC2(CC1C3=C(C4=C(C(=C3O2)CCC(C)(C)Cl)OC56C7CC(C=C5C4=O)C(=O)C6(OC7(C)C)CC=C(C)C(=O)OC)OC)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
DMG belongs to a broader class of methylated esters with diverse biological activities. Below is a comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Functional Groups | Biological Activity | Applications |
|---|---|---|---|---|
| Dimethyl Gamboginate | Caged xanthone | Two methyl esters, ketone | Anticancer, apoptosis induction | Oncology research |
| Dimethyl Succinate | Linear dicarboxylate | Two methyl esters | Moderate bioactivity | Organic synthesis |
| Dimethyl Fumarate | Unsaturated dicarboxylate | Two methyl esters, alkene | Immunomodulation | Multiple sclerosis therapy |
| Dimethyl Tetramethylsuccinate | Branched dicarboxylate | Four methyl groups | High lipophilicity | Polymer intermediates |
| Dimethyl Azelate | Linear C9 dicarboxylate | Two methyl esters | Solvent, plasticizer | Biodegradable polymers |
Key Findings from Comparative Studies
- Lipophilicity : The branched methyl groups in dimethyl tetramethylsuccinate enhance lipophilicity, a trait shared with DMG, which improves membrane permeability .
- Therapeutic Specificity : Unlike dimethyl fumarate, which broadly modulates immune responses, DMG selectively targets cancer cell pathways, reducing off-target effects .
Mechanistic Differences
- DMG’s apoptosis induction is linked to mitochondrial membrane disruption, a mechanism absent in simpler esters like dimethyl malonate .
- Cyclic esters (e.g., dimethyl cyclopentane-1,3-dicarboxylate) exhibit higher metabolic stability than DMG but lack its tumor-specific targeting .
Unique Advantages of this compound
- Structural Complexity: The caged xanthone backbone allows DMG to engage in multi-target interactions, unlike linear or monocyclic esters .
- Synergistic Potential: DMG’s methyl esters facilitate combination therapies with chemotherapeutics like cisplatin, enhancing efficacy while minimizing resistance .
Q & A
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